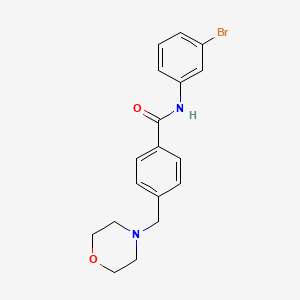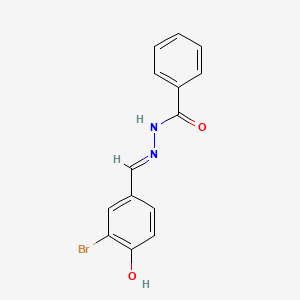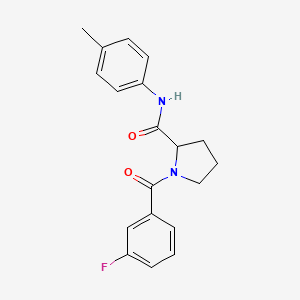
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 is a small molecule inhibitor of the transcription factor NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival.
作用机制
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide inhibits the NF-κB pathway by preventing the translocation of the transcription factor from the cytoplasm to the nucleus, where it activates the expression of genes involved in inflammation and cell survival. N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide binds to the p65 subunit of NF-κB and disrupts its interaction with the nuclear import receptor, preventing its transport into the nucleus.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cells. Inhibition of the NF-κB pathway by N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, as well as the downregulation of anti-apoptotic genes. N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide also induces cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for the NF-κB pathway, which allows for the targeted inhibition of this pathway without affecting other signaling pathways. Additionally, N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the use of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in combination with other drugs or therapies should also be explored to determine its potential synergistic effects.
合成方法
The synthesis of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the coupling of 3-bromophenylboronic acid with 4-(4-morpholinylmethyl)benzaldehyde, followed by the reduction of the resulting intermediate and subsequent acylation with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been targeted with N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide due to its anti-inflammatory properties. Additionally, N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been investigated as a potential antiviral agent against HIV and hepatitis B virus.
属性
IUPAC Name |
N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQUAMQSIGSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6134996.png)
![2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B6134997.png)
![3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B6135002.png)
![2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6135009.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6135040.png)
![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)
![3-(3,5-dimethylphenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6135058.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)

![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)